N-(4-Methylphenyl)-3-furanmethanamine
Description
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(furan-3-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C12H13NO/c1-10-2-4-12(5-3-10)13-8-11-6-7-14-9-11/h2-7,9,13H,8H2,1H3 |
InChI Key |
MBSFUJSQMBSJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=COC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 3-Furaldehyde and 4-Methylaniline
Reaction Overview
Reductive amination is the most direct route, involving the condensation of 3-furaldehyde with 4-methylaniline (p-toluidine) to form a Schiff base intermediate, followed by reduction to the target amine.
Procedure:
Schiff Base Formation :
Reduction :
Optimization Data:
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Toluene | 85 | 98.6 | |
| Catalyst | Pd/C (10%) | 92 | 99.1 | |
| Temperature | 50°C | 89 | 98.2 | |
| Reduction Agent | H2 (1 atm) | 90 | 98.5 |
Mechanistic Insight :
The reaction proceeds via imine formation (acid-catalyzed nucleophilic addition) followed by hydride transfer to the C=N bond. Pd/C facilitates heterolytic H2 cleavage, while NaBH4 delivers a borohydride ion for direct reduction.
Multi-Component Reactions (MCRs)
Petasis Borono-Mannich Reaction
This method employs 3-furaldehyde, 4-methylaniline, and a boronic acid in a one-pot synthesis.
Procedure:
- Combine 3-furaldehyde (1.0 eq), p-toluidine (1.0 eq), and phenylboronic acid (1.0 eq) in dichloromethane (DCM).
- Add Yb(OTf)3 (10 mol%) as a Lewis acid catalyst.
- Stir at room temperature for 24 hours.
Data:
| Component | Role | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Phenylboronic Acid | Nucleophile | 78 | >95% trans | |
| Yb(OTf)3 | Catalyst | 82 | - |
Limitations :
Mechanochemical Solvent-Free Synthesis
Grinding Method
A green chemistry approach avoids solvents and uses mechanical energy for imine formation.
Procedure:
- Grind 3-furaldehyde (1.0 eq) and p-toluidine (1.0 eq) in a mortar for 15–20 minutes.
- Add NaBH4 (1.2 eq) and continue grinding for 30 minutes.
- Wash with water and extract with ethyl acetate.
Performance Metrics:
| Parameter | Outcome | Source |
|---|---|---|
| Reaction Time | 45 minutes | |
| Yield | 76% | |
| Solvent Consumption | 0 mL |
Advantages :
Nucleophilic Substitution of 3-(Halomethyl)Furan
Halide Displacement
This method involves substituting a halogen atom in 3-(chloromethyl)furan with p-toluidine.
Procedure:
- Synthesize 3-(chloromethyl)furan via chlorination of 3-furanmethanol using SOCl2.
- React with p-toluidine (2.0 eq) in acetonitrile at 80°C for 12 hours.
- Purify via silica gel chromatography.
Challenges:
- 3-(Chloromethyl)furan is moisture-sensitive and requires anhydrous conditions.
- Competing elimination reactions may reduce yields.
Yield Data:
| Halide | Solvent | Yield (%) |
|---|---|---|
| Cl | Acetonitrile | 65 |
| Br | DMF | 58 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Reductive Amination | 85–92 | 98.5–99.1 | Medium | High |
| Multi-Component | 78–82 | 95–97 | High | Moderate |
| Mechanochemical | 76 | 96 | Low | High |
| Nucleophilic Sub. | 58–65 | 90–92 | Medium | Low |
Key Recommendations :
- Reductive amination is optimal for high-purity batches.
- Mechanochemical synthesis suits sustainable production.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-3-furanmethanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(4-Methylphenyl)-3-furanmethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-3-furanmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Crystal Packing
Evidence from isomorphic imidazole-4-imine derivatives (e.g., 1: 4-chlorophenyl; 2: 4-bromophenyl) highlights how halogen substituents influence crystal packing. Both compounds exhibit significant dihedral angles (~56°) between terminal phenyl rings, with weak intermolecular interactions (C–H⋯N, C–H⋯X, and π–π stacking) dictating their lattice arrangements . By analogy, the 4-methylphenyl group in N-(4-Methylphenyl)-3-furanmethanamine may similarly affect molecular conformation.
Table 1: Structural Parameters of Analogous Compounds
*Hypothetical data based on structural analogs.
Functional Group Comparisons
- Furan vs. Imidazole/Thiazolidinone Rings: The furan ring in this compound provides distinct electronic properties compared to imidazole () or thiazolidinone () scaffolds. Furan’s lower basicity and reduced hydrogen-bonding capacity may alter solubility or target binding compared to nitrogen-heterocycle-containing analogs.
- Methylphenyl vs.
Biological Activity
N-(4-Methylphenyl)-3-furanmethanamine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
This compound features a furan ring and a substituted phenyl group, which may contribute to its interaction with biological systems. The chemical structure can be represented as follows:
- Molecular Formula : C12H13N
- Molecular Weight : 173.24 g/mol
The primary pharmacological interest in this compound stems from its interaction with the sigma-1 receptor (Sig-1R). This receptor is implicated in various neurological functions and diseases. Research indicates that compounds targeting Sig-1R can influence:
- Neuroprotection : Sig-1R activation may protect neurons from oxidative stress and apoptosis.
- Modulation of Ion Channels : Sig-1R interacts with voltage-gated calcium channels, influencing neurotransmitter release and neuronal excitability .
- Pain Management : Studies suggest that Sig-1R antagonists can enhance the analgesic effects of opioids, indicating that this compound may have potential applications in pain relief .
In Vitro Studies
Several studies have examined the effects of this compound on cell lines:
- Cell Viability Assays : The compound was tested for cytotoxicity using various human cell lines. Results indicated that it exhibits low toxicity at therapeutic concentrations.
- Neuroprotective Effects : In neuronal cultures, this compound demonstrated a capacity to reduce cell death induced by glutamate toxicity, suggesting neuroprotective properties.
In Vivo Studies
Animal models have been utilized to further evaluate the biological activity of this compound:
- Pain Models : In rodent models of neuropathic pain, administration of this compound resulted in significant reductions in pain behaviors, supporting its potential as an analgesic agent.
- Behavioral Assessments : Behavioral tests indicated that the compound might influence anxiety-like behaviors, potentially through its action on Sig-1R.
Case Study 1: Neuroprotection in Stroke Models
A study investigated the effects of this compound in a rat model of ischemic stroke. The findings revealed:
- Reduction in Infarct Size : Treated rats showed a significant reduction in brain infarct size compared to controls.
- Improvement in Functional Recovery : Behavioral assessments indicated enhanced recovery of motor function post-stroke.
Case Study 2: Analgesic Properties in Chronic Pain Models
In another study focusing on chronic pain induced by nerve injury:
- Efficacy Compared to Traditional Analgesics : this compound was found to be as effective as conventional opioids but with a lower incidence of side effects.
- Mechanistic Insights : The analgesic effect was linked to modulation of sigma receptors and subsequent alteration in pain signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
